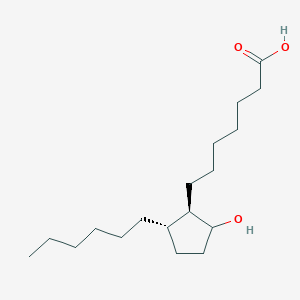

7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid

Übersicht

Beschreibung

Rosaprostol ist ein synthetisches Analog von Prostaglandin, das hauptsächlich wegen seiner antiulzerativen Eigenschaften eingesetzt wird. Es ist bekannt für seine Fähigkeit, die Magensäuresekretion zu hemmen und die Magenschleimhaut zu schützen, was es bei der Behandlung von Erkrankungen wie Magengeschwüren und Zwölffingerdarmgeschwüren wirksam macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Rosaprostol kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden wichtigsten Schritte umfasst:

Ausgangsmaterial: Die Synthese beginnt mit einem Cyclopentanderivat.

Hydroxylierung: Einführung von Hydroxylgruppen an bestimmten Positionen am Cyclopentanring.

Kettenverlängerung: Addition einer Heptainsäureseitenkette.

Endgültige Modifikationen: Anpassungen zur Erzielung der gewünschten Stereochemie und funktionellen Gruppen.

Industrielle Produktionsverfahren

Die industrielle Produktion von Rosaprostol beinhaltet eine großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel:

Katalysatoren: Einsatz spezifischer Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten.

Temperaturkontrolle: Einhaltung genauer Temperaturbedingungen, um die gewünschten Reaktionen zu begünstigen.

Reinigung: Anwendung von Techniken wie Kristallisation und Chromatographie zur Reinigung des Endprodukts.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Rosaprostol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Carbonylgruppen.

Reduktion: Reduktion von Carbonylgruppen zurück zu Hydroxylgruppen.

Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Lösungsmittel: Häufige Lösungsmittel sind Dichlormethan, Ethanol und Wasser.

Hauptprodukte

Die bei diesen Reaktionen entstehenden Hauptprodukte umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um die endgültige Rosaprostol-Verbindung zu erhalten .

Wissenschaftliche Forschungsanwendungen

Rosaprostol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Prostaglandin-Analoga und deren chemischen Eigenschaften.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Primär bei der Behandlung von Magengeschwüren und Zwölffingerdarmgeschwüren eingesetzt. Es wird auch wegen seines Potenzials untersucht, die Magenschleimhaut vor Schäden durch nichtsteroidale Antirheumatika (NSAR) zu schützen.

Industrie: Wird in der pharmazeutischen Industrie zur Entwicklung von antiulzerativen Medikamenten eingesetzt

Wirkmechanismus

Rosaprostol entfaltet seine Wirkung, indem es die Wirkung von natürlichen Prostaglandinen nachahmt. Es bindet an Prostaglandin-Rezeptoren auf den Zellen der Magenschleimhaut und führt zu:

Hemmung der Magensäuresekretion: Reduziert die Produktion von Magensäure durch Hemmung der Protonenpumpe.

Schleimhautschutz: Steigert die Sekretion von Schleim und Bicarbonat, die die Magenschleimhaut schützen.

Erhöhte Durchblutung: Fördert die Durchblutung der Magenschleimhaut und unterstützt die Gewebsreparatur und -heilung

Wirkmechanismus

Rosaprostol exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin receptors on the gastric mucosal cells, leading to:

Inhibition of Gastric Acid Secretion: Reduces the production of gastric acid by inhibiting the proton pump.

Mucosal Protection: Enhances the secretion of mucus and bicarbonate, which protect the gastric lining.

Increased Blood Flow: Promotes blood flow to the gastric mucosa, aiding in tissue repair and healing

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Misoprostol: Ein weiteres Prostaglandin-Analogon, das für ähnliche Indikationen verwendet wird, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

Enprostil: Ein synthetisches Prostaglandin-E2-Analogon mit antiulzerativen Wirkungen.

Rioprostil: Ein Prostaglandin-E1-Analogon, das zum Schutz des Magens eingesetzt wird.

Einzigartigkeit von Rosaprostol

Rosaprostol ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ein Gleichgewicht zwischen Potenz und Nebenwirkungen bietet. Es hat ein günstiges Sicherheitsprofil und ist im Vergleich zu einigen anderen Prostaglandin-Analoga bei niedrigeren Dosen wirksam .

Eigenschaften

CAS-Nummer |

56695-65-9 |

|---|---|

Molekularformel |

C18H34O3 |

Molekulargewicht |

298.5 g/mol |

IUPAC-Name |

7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-7-10-15-13-14-17(19)16(15)11-8-5-6-9-12-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21)/t15-,16+,17?/m0/s1 |

InChI-Schlüssel |

NMAOJFAMEOVURT-RTKIROINSA-N |

SMILES |

CCCCCCC1CCC(C1CCCCCCC(=O)O)O |

Isomerische SMILES |

CCCCCC[C@H]1CCC([C@@H]1CCCCCCC(=O)O)O |

Kanonische SMILES |

CCCCCCC1CCC(C1CCCCCCC(=O)O)O |

Aussehen |

Solid powder |

| 56695-65-9 | |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

9-hydroxy-19,20-bisnorprostanoic acid 9-hydroxy-19,20-bisnorprostanoic acid, monosodium salt 9-hydroxy-19,20-bisnorprostanoic acid, monosodium salt, (1S-(1alpha,2beta,5beta))-isomer IBI-C83 rosaprostol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

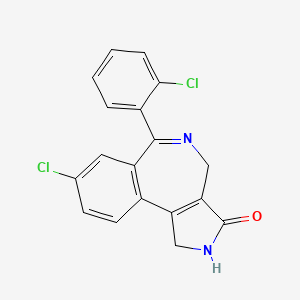

Feasible Synthetic Routes

Q1: How does rosaprostol exert its cytoprotective effects on the gastric mucosa?

A1: While the exact mechanism is not fully elucidated in the provided research, rosaprostol, being a prostaglandin analogue, likely mimics the actions of endogenous prostaglandins like prostaglandin E2 (PGE2). [] These actions include stimulating mucus and bicarbonate secretion, enhancing mucosal blood flow, and promoting epithelial cell restitution and repair. []

Q2: Does rosaprostol directly affect gastric acid secretion?

A2: Yes, rosaprostol has been shown to inhibit gastric acid secretion. [] This effect contributes to its ability to protect the gastric mucosa from damage induced by various factors, including non-steroidal anti-inflammatory drugs (NSAIDs). [, ]

Q3: What is the evidence for rosaprostol's protective effects against NSAID-induced gastric damage?

A3: Studies have demonstrated that rosaprostol effectively prevents and treats digestive disorders associated with NSAID use. [, ] This protective effect is attributed to its ability to counteract the negative impact of NSAIDs on the gastric mucosal barrier, as evidenced by continuous measurements of gastric pH. []

Q4: What is the pharmacokinetic profile of rosaprostol?

A4: After oral administration, rosaprostol reaches peak plasma concentration (Cmax) around 4 hours. [] It undergoes rapid metabolism, primarily via first-pass metabolism, resulting in the formation of its main metabolite, 3-(2-n-hexyl-5-hydroxy-cyclopentyl)propionic acid. [] The metabolite reaches Cmax earlier (2 hours) than the parent drug. [] Rosaprostol has a mean half-life of approximately 5 hours, while its metabolite has a half-life of about 3 hours. []

Q5: How is rosaprostol eliminated from the body?

A5: Rosaprostol is entirely metabolized in the body. [] Its metabolite is partially eliminated in the urine, but this represents a small fraction of the administered dose. []

Q6: Does rosaprostol affect the immune system?

A6: In vitro studies suggest that rosaprostol, unlike some other prostaglandins, does not significantly affect various immune parameters. [] These include mitogen-induced proliferation of peripheral mononuclear cells, antibody-mediated T cell activation, and lymphokine secretion. []

Q7: What evidence supports the use of rosaprostol in treating gastritis?

A7: Clinical studies indicate that rosaprostol effectively treats gastritis, leading to a complete resolution of subjective and objective symptoms within the first ten days of treatment. [] Endoscopic and histological findings also demonstrate significant improvement, with near normalization in most cases. []

Q8: Has rosaprostol shown efficacy in treating duodenal ulcers?

A8: Yes, rosaprostol has demonstrated efficacy in treating duodenal ulcers, particularly in patients who have not responded well to H2 receptor antagonists. [] Combined treatment with rosaprostol and an H2 blocker shows statistically significant improvements compared to H2 blocker therapy alone. []

Q9: What is the chemical structure of rosaprostol?

A9: Rosaprostol is a synthetic prostaglandin analogue structurally similar to prostaglandin E. [] Its full chemical name is 9-hydroxy-19,20-bis-norprostanoic acid. []

Q10: Are there different stereoisomers of rosaprostol, and do they differ in activity?

A10: Yes, rosaprostol possesses several chiral centers, leading to the existence of different stereoisomers. [, ] These stereoisomers can exhibit varying levels of biological activity. [] Efficient synthetic methods have been developed to access all enantiomerically pure stereoisomers, allowing for the investigation of their individual pharmacological properties. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate](/img/structure/B1679457.png)

![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)